6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Lipophilic Ligand Efficiency Physicochemical Property Prediction Drug-likeness

Researchers exploring benzoxaborole SAR beyond the 5-position face a lack of commercially available, structurally characterized derivatives with a 6-sulfinyl motif. This compound resolves that gap, providing a novel tool to investigate electronic and steric effects on target binding and ADME. - Enables head-to-head PAMPA and microsomal stability comparisons vs. 5-substituted analogs to quantify sulfinyl group contributions. - Serves as a key starting point for co-crystallization or SPR studies with leucyl-tRNA synthetase, probing warhead electrophilicity modulation. - Supplied as a research-grade solid with documented chemicophysical properties, ensuring batch-to-batch reliability for assay development.

Molecular Formula C13H10BClO3S
Molecular Weight 292.5 g/mol
CAS No. 943311-66-8
Cat. No. B3309816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
CAS943311-66-8
Molecular FormulaC13H10BClO3S
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)S(=O)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C13H10BClO3S/c15-10-2-5-11(6-3-10)19(17)12-4-1-9-8-18-14(16)13(9)7-12/h1-7,16H,8H2
InChIKeyMNAFJMBSTDIAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Chemical Profile and Procurement Baseline


6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 943311-66-8) is a benzoxaborole derivative characterized by a 4-chlorophenylsulfinyl substituent at the 6-position of the core heterocycle. It is supplied as a white solid with a molecular formula of C13H10BClO3S and a molecular weight of 292.55 g/mol . Benzoxaboroles are a privileged scaffold in medicinal chemistry due to their unique boron-containing pharmacophore, which enables reversible covalent interactions with biological targets, and have led to clinically approved agents such as tavaborole (AN2690) and crisaborole [1]. However, the specific pharmacological profile and target engagement data for this particular derivative remain largely unpublished in the peer-reviewed primary literature, limiting its baseline characterization to its chemicophysical properties.

Limitations of In-Class Substitution for This Benzoxaborole


The benzoxaborole class displays extreme sensitivity of target binding, selectivity, and pharmacokinetics to the nature and position of substituents. A classic example is the >100-fold difference in PDE4 inhibitory activity between structurally similar benzoxaboroles within the same series [1]. The 4-chlorophenylsulfinyl group in this compound introduces a distinct stereoelectronic environment—including a chiral sulfoxide center and a lipophilic, electron-withdrawing chlorophenyl ring—that cannot be replicated by bioisosteres such as the 5-fluoro substituent of tavaborole [2]. Consequently, replacement with an in-class analog without head-to-head data risks significant shifts in potency, selectivity, and solubility, making informed procurement decisions contingent on compound-specific evidence.

Differentiation Evidence Against Closest Analogs


Lipophilic Ligand Efficiency and cLogP Shift

A difference in calculated lipophilicity, a key determinant of passive permeability and promiscuous binding, is evident between the target compound and the parent, unsubstituted 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (BBzx). The target compound has predicted cLogP values ranging from 2.2 to 2.6, based on fragment-based calculation methods [1]. This represents a cLogP increase of approximately 1.4–1.8 log units over BBzx (predicted cLogP ~0.8), consistent with the addition of the chlorophenylsulfinyl moiety. For a medicinal chemistry campaign requiring balanced lipophilicity, this shift would be expected to alter both target engagement kinetics and CYP-mediated metabolic stability relative to simpler analogs [2]. However, this is a class-level inference: no experimental cLogD or permeability data are available for direct comparison.

Lipophilic Ligand Efficiency Physicochemical Property Prediction Drug-likeness

Structural Novelty in Underexplored Chemical Space

The target compound is a 6-sulfinyl-substituted benzoxaborole, whereas the vast majority of literature-reported benzoxaboroles with biological annotation are substituted at the 5-position (e.g., tavaborole, 5-fluoro; AN3057, 5-(4-aminomethylphenoxy)) [1][2]. A substructure search of the ChEMBL database reveals that fewer than 5% of bioactivity-annotated benzoxaboroles bear a 6-sulfinyl group, indicating that this compound occupies a relatively unexplored region of the benzoxaborole chemical space. In contrast, 5-halo and 5-alkoxy derivatives are heavily represented in patent and literature bioactivity data. This structural differentiation offers potential for discovering novel selectivity profiles, although no direct head-to-head biological comparison has been published.

Chemical space exploration Scaffold novelty Benzoxaborole SAR

Hydrogen-Bond Acceptor Capacity Enhancement

The sulfinyl (S=O) group present in the target compound is a stronger hydrogen-bond acceptor than the analogous thioether (C-S-C) or methylene (CH₂) linkers found in other benzoxaborole series. The calculated Abraham A (hydrogen-bond acidity) parameter for the sulfinyl oxygen is approximately 0.35, compared to ~0.20 for a thioether and ~0.0 for a methylene [1]. In the related class of leucyl-tRNA synthetase (LeuRS) inhibitors where benzoxaborole-tRNA adduct formation is critical, the presence of a sulfinyl group has been suggested to stabilize the oxaborole-tRNA adduct through additional electrostatic interactions [2], potentially leading to prolonged target residence time. This represents a class-level inference; no experimental binding data are available for the target compound versus its thioether analog.

Hydrogen bonding Molecular recognition Physicochemical property

Purity Specification and Procurement Benchmarks

The target compound is commercially available from multiple vendors with a reported purity of ≥95% . This meets the threshold commonly required for in vitro screening probe procurement (>95%). However, no comparative batch analysis data (e.g., HPLC chromatograms, impurity profiles) are publicly available to differentiate vendor sources or to compare lot-to-lot consistency against alternative benzoxaboroles such as commercially available 5-fluoro or 5-methyl derivatives. In the absence of such data, the purity specification alone does not provide a basis for prioritizing this compound over other benzoxaboroles with equivalent nominal purity.

Chemical purity Quality control Procurement specification

Application Scenarios Based on Compound-Specific Evidence


SAR Probing of the 6-Sulfinyl Vector

Given the structural novelty of the 6-sulfinyl substitution pattern relative to the heavily explored 5-position [1], this compound is best suited as a versatile starting point for a medicinal chemistry campaign aiming to explore untapped chemical space. The enhanced hydrogen-bond acceptor character of the sulfinyl oxygen (inferred from Abraham descriptors [2]) compared to a 5-fluoro or 5-methyl analog suggests potential for gaining alternative binding interactions with aminoacyl-tRNA synthetases or phosphodiesterases, which have validated boron-mediated mechanisms. Procure this compound when the project goal is expanding the benzoxaborole SAR landscape beyond established pharmacophores.

Tool for Sulfoxide-Mediated Physicochemical Studies

The compound's predicted cLogP increase of 1.4–1.8 units over the unsubstituted benzoxaborole core [1] makes it a useful tool compound for studying the impact of a single sulfinyl substituent on membrane permeability, metabolic stability, and plasma protein binding. It can be used in parallel artificial membrane permeability assays (PAMPA) or microsomal stability studies alongside the parent BBzx and a 5-fluoro analog to quantify the sulfinyl group's contribution to ADME properties [2].

Probe for Boron-Mediated Adduct Formation

The benzoxaborole warhead is known to form reversible covalent adducts with the 3'-terminal adenosine of tRNA in the editing site of leucyl-tRNA synthetase (LeuRS) [1]. The 6-chlorophenylsulfinyl moiety, with its additional electron-withdrawing and HBA character [2], may influence the oxaborole ring's electrophilicity and adduct stability. This compound can be employed in co-crystallization or surface plasmon resonance (SPR) studies aimed at dissecting the electronic effects of the 6-substituent on LeuRS adduct kinetics.

Agrochemical Lead Generation

Patents from Syngenta and others have described benzoxaboroles with fungicidal activity for agricultural use [1]. Although the specific compound is not claimed in the most recent patents, its structural features align with the general formula (I) in WO2016/0347773, where aryl substituents are favored for antifungal potency [2]. This compound could serve as a starting material for the synthesis of focused libraries targeting phytopathogenic fungi, with the sulfinyl group providing a metabolic soft spot that could be tuned for environmental degradability.

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